2-Acetylphenyl 2-methoxybenzoate
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Overview
Description
2-Acetylphenyl 2-methoxybenzoate is an organic compound with the molecular formula C16H14O4. It is a derivative of benzoic acid and acetophenone, characterized by the presence of both acetyl and methoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylphenyl 2-methoxybenzoate typically involves the esterification of 2-acetylphenol with 2-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetylphenyl 2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-Acetylbenzoic acid.
Reduction: 2-(1-Hydroxyethyl)phenyl 2-methoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetylphenyl 2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of 2-Acetylphenyl 2-methoxybenzoate involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetylphenyl 4-methoxybenzoate: Similar structure but with the methoxy group in the para position.
Methyl 2-methoxybenzoate: Lacks the acetyl group but has a similar methoxybenzoate structure
Uniqueness
2-Acetylphenyl 2-methoxybenzoate is unique due to the presence of both acetyl and methoxy groups in ortho positions, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Properties
CAS No. |
40316-66-3 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2-acetylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C16H14O4/c1-11(17)12-7-3-6-10-15(12)20-16(18)13-8-4-5-9-14(13)19-2/h3-10H,1-2H3 |
InChI Key |
WWYVLDVGOLIGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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